![molecular formula C11H18O2 B13307588 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13307588.png)
1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is an organic compound featuring a cyclopropane ring substituted with a hydroxycyclohexylmethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for cyclopropane synthesis is the reaction of alkenes with carbenes or carbenoids . For instance, the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple, can be used to form cyclopropane rings .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Acyl chlorides, acid catalysts
Major Products:
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Esters
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study the effects of cyclopropane-containing compounds on biological systems.
Medicine: Potential use in drug development due to its unique structural features.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde exerts its effects depends on its interactions with molecular targets. The cyclopropane ring can introduce strain into molecules, affecting their reactivity and interactions with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophiles, potentially modifying biological macromolecules.
Comparación Con Compuestos Similares
Cyclopropane: The simplest cycloalkane, used as a building block in organic synthesis.
Cyclohexanol: A cyclohexane derivative with a hydroxy group, used in the synthesis of various chemicals.
Cyclopropanecarboxaldehyde: A cyclopropane derivative with an aldehyde group, used in organic synthesis.
Uniqueness: 1-[(2-Hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde is unique due to the combination of a cyclopropane ring, a hydroxycyclohexylmethyl group, and an aldehyde functionality. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H18O2 |
|---|---|
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-[(2-hydroxycyclohexyl)methyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-8-11(5-6-11)7-9-3-1-2-4-10(9)13/h8-10,13H,1-7H2 |
Clave InChI |
YCQKYOUOILDNGR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)CC2(CC2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



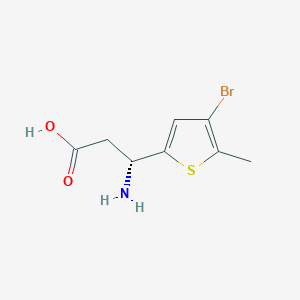
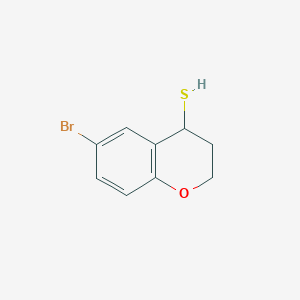
![N,5-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13307529.png)
![3-Bromo-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13307533.png)
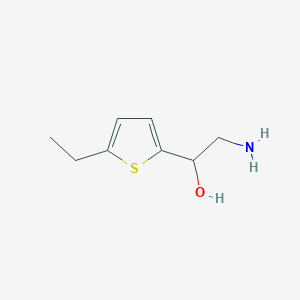
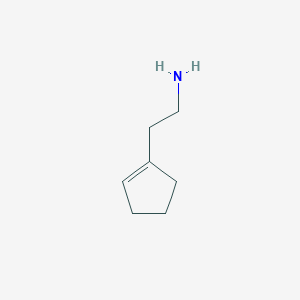

![2-Methyl-1-[(3-methylbutan-2-yl)amino]propan-2-ol](/img/structure/B13307565.png)
![{[(3-Bromo-1,4-dichlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B13307567.png)
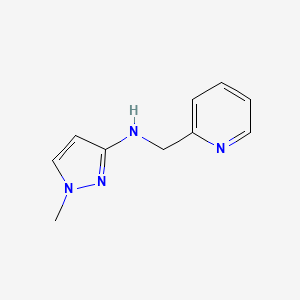
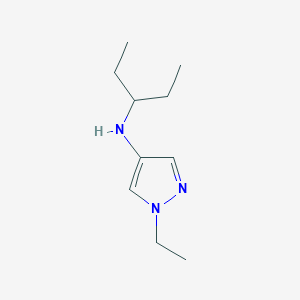
![Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13307581.png)

